molecular formula C34H30N2O5 B1672056 Farglitazar CAS No. 196808-45-4

Farglitazar

Cat. No.: B1672056
CAS No.: 196808-45-4
M. Wt: 546.6 g/mol
InChI Key: ZZCHHVUQYRMYLW-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Farglitazar is a synthetic organic compound that acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It was developed by GlaxoSmithKline for the treatment of type 2 diabetes and hepatic fibrosis. Despite its promising initial results, the development of this compound was discontinued after it failed to show efficacy in clinical trials .

Preparation Methods

The synthesis of Farglitazar involves several steps, starting with the preparation of the key intermediate, 5-methyl-2-phenyl-4-oxazole. This intermediate is then reacted with 2-(2-bromoethyl)phenol to form the oxazole-phenol derivative. The final step involves coupling this derivative with N-(o-benzoylphenyl)-L-tyrosine under basic conditions to yield this compound .

Chemical Reactions Analysis

Farglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidative degradation, primarily caused by singlet oxygen formed under thermal conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various degradation products, which have been fully characterized in mechanistic studies .

Scientific Research Applications

Farglitazar has been extensively studied for its potential therapeutic applications. It was initially developed as an insulin-sensitizing agent for the treatment of type 2 diabetes. Additionally, it was investigated for its antifibrotic effects in patients with chronic hepatitis C. clinical trials revealed that this compound did not significantly affect stellate cell activation or fibrosis . Despite these setbacks, this compound remains a valuable tool in scientific research for studying PPARγ activation and its effects on metabolic pathways .

Comparison with Similar Compounds

Farglitazar is part of a class of compounds known as PPARγ agonists. Similar compounds include rosiglitazone and pioglitazone, which are thiazolidinediones. Unlike these compounds, this compound is a non-thiazolidinedione PPARγ agonist, which gives it a unique chemical structure and binding properties. Other similar compounds include aleglitazar and saroglitazar, which are dual PPARα/γ agonists. This compound’s uniqueness lies in its high potency and selectivity for PPARγ, making it a valuable compound for studying PPARγ-mediated pathways .

Properties

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCHHVUQYRMYLW-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047310
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196808-45-4
Record name Farglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196808-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Farglitazar
Reactant of Route 2
Farglitazar
Reactant of Route 3
Reactant of Route 3
Farglitazar
Reactant of Route 4
Farglitazar
Reactant of Route 5
Reactant of Route 5
Farglitazar
Reactant of Route 6
Farglitazar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.